5-chloro-2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-chloro-2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a chloro group and an ether linkage to a piperidine ring, which is further substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole derivative, followed by the formation of the piperidine intermediate, and finally, the coupling of these intermediates with the pyrimidine ring.
Preparation of Pyrazole Derivative: The pyrazole derivative can be synthesized through cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Formation of Piperidine Intermediate: The piperidine intermediate is prepared by reacting the pyrazole derivative with piperidine under suitable conditions.
Coupling with Pyrimidine Ring: The final step involves coupling the piperidine intermediate with a chloro-substituted pyrimidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-chloro-2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceutical agents with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 5-chloro-2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde
- 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
Uniqueness
5-chloro-2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific substitution pattern and the presence of multiple heterocyclic rings.
Properties
IUPAC Name |
[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c1-14-18(13-24-26(14)16-5-3-2-4-6-16)19(27)25-9-7-17(8-10-25)28-20-22-11-15(21)12-23-20/h2-6,11-13,17H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJNYBNPMQZTTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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